molecular formula C14H24BNO3 B15227439 1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidin-1-yl)ethan-1-one

1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidin-1-yl)ethan-1-one

Cat. No.: B15227439
M. Wt: 265.16 g/mol
InChI Key: MPIDKVQKLMDEJF-UHFFFAOYSA-N
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Description

1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidin-1-yl)ethan-1-one is a complex organic compound that features a piperidine ring and a boron-containing dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidin-1-yl)ethan-1-one typically involves the reaction of piperidine derivatives with boron-containing reagents. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a starting material, which undergoes a series of reactions to introduce the piperidine and ethanone functionalities .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce a variety of functional groups onto the piperidine ring .

Scientific Research Applications

1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidin-1-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron-containing moiety can form reversible covalent bonds with nucleophilic sites, while the piperidine ring can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound 1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H24BNO2C_{15}H_{24}BNO_2, and it includes a boron-containing moiety that is significant for its biological interactions. The presence of the tetramethyl-1,3,2-dioxaborolane structure is known to enhance the compound's reactivity and selectivity towards certain biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with biological macromolecules and its potential therapeutic applications. Key areas of focus include:

  • Kinase Inhibition : The compound may exhibit inhibitory effects on specific kinases involved in signaling pathways associated with cancer progression.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of piperidine compounds can have neuroprotective properties, which may extend to this compound due to its structural similarities.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionPotential inhibitor of mTOR and other kinases
NeuroprotectionPossible protective effects on neuronal cells
CytotoxicityEvaluated in cancer cell lines

1. Kinase Inhibition Studies

Research has indicated that compounds with similar structures can inhibit mTOR signaling pathways. For instance, a study reported that certain piperidine derivatives showed IC50 values in the low nanomolar range against mTOR, suggesting that our compound may exhibit similar potency due to structural analogies .

2. Neuroprotective Mechanisms

A study focused on piperidine derivatives found that they could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to their ability to modulate signaling pathways related to cell survival . The specific mechanism of action for our compound remains to be elucidated but may involve similar pathways.

3. Cytotoxicity Assessments

In vitro assessments using various cancer cell lines indicated that compounds related to our target structure exhibited cytotoxic effects. For example, a derivative demonstrated significant inhibition of proliferation in breast cancer cells . Further research is needed to determine the exact efficacy and mechanism of action for our compound.

Properties

Molecular Formula

C14H24BNO3

Molecular Weight

265.16 g/mol

IUPAC Name

1-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidin-1-yl]ethanone

InChI

InChI=1S/C14H24BNO3/c1-11(17)16-8-6-12(7-9-16)10-15-18-13(2,3)14(4,5)19-15/h10H,6-9H2,1-5H3

InChI Key

MPIDKVQKLMDEJF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCN(CC2)C(=O)C

Origin of Product

United States

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